N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, triazolo, and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core triazolo-thiadiazole scaffold. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS), piperidine
Major Products Formed
Scientific Research Applications
2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity effectively . For example, it has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their pharmacological activities.
Quinoxaline derivatives: These compounds also exhibit anticancer properties and have been compared to 2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE in terms of their enzyme inhibition capabilities.
Uniqueness
The uniqueness of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C15H18N4O2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10(2)11-3-5-12(6-4-11)21-9-13(20)16-14-17-18-15-19(14)7-8-22-15/h3-6,10H,7-9H2,1-2H3,(H,16,17,20) |
InChI Key |
YSOIQAFWXKLYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C3N2CCS3 |
Origin of Product |
United States |
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